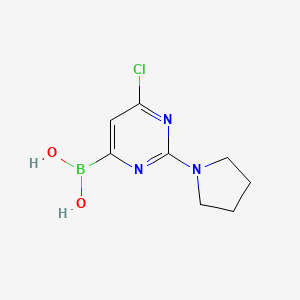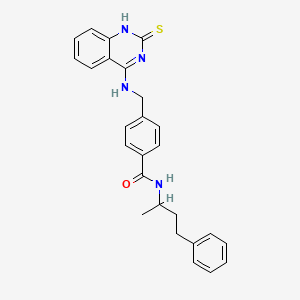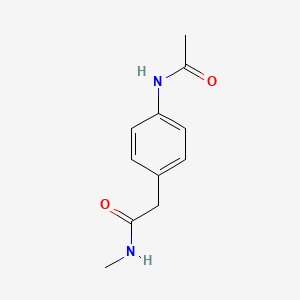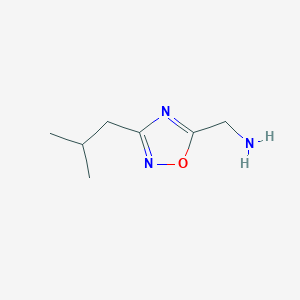
2-(Pyrrolidin-1-YL)-6-chloropyrimidine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-YL)-6-chloropyrimidine-4-boronic acid is a heterocyclic compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further substituted with a chlorine atom and a boronic acid group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-YL)-6-chloropyrimidine-4-boronic acid typically involves the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Pyrimidine Ring Construction: The pyrimidine ring is constructed via condensation reactions involving suitable precursors like amidines and β-diketones.
Boronic Acid Introduction: The boronic acid group is introduced via borylation reactions, often using boronic acid derivatives or boron reagents like bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-YL)-6-chloropyrimidine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or boronate complexes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(Pyrrolidin-1-YL)-6-chloropyrimidine-4-boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-YL)-6-chloropyrimidine-4-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The pyrrolidine and pyrimidine rings contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-YL)pyrimidine-4-boronic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloropyrimidine-4-boronic acid: Lacks the pyrrolidine ring, which may reduce its binding affinity towards certain targets.
2-(Pyrrolidin-1-YL)-pyrimidine: Lacks the boronic acid group, which may limit its utility in boron-mediated reactions.
Uniqueness
2-(Pyrrolidin-1-YL)-6-chloropyrimidine-4-boronic acid is unique due to the presence of both the pyrrolidine ring and the boronic acid group, which provide a combination of structural features that enhance its reactivity and potential biological activities. The chlorine atom further adds to its versatility by enabling various substitution reactions.
Properties
CAS No. |
1310404-65-9 |
|---|---|
Molecular Formula |
C8H11BClN3O2 |
Molecular Weight |
227.46 g/mol |
IUPAC Name |
(6-chloro-2-pyrrolidin-1-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C8H11BClN3O2/c10-7-5-6(9(14)15)11-8(12-7)13-3-1-2-4-13/h5,14-15H,1-4H2 |
InChI Key |
UYIZAEMFRQASAQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=N1)N2CCCC2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)

![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)



![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)

![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14125249.png)
